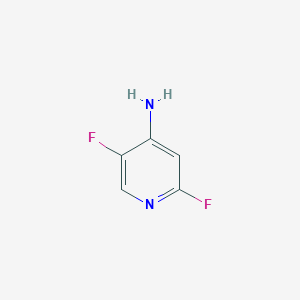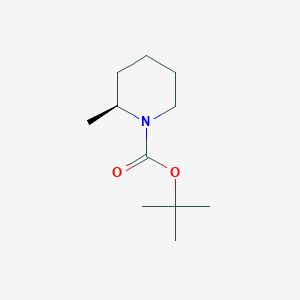
(S)-(+)-N-(Boc)-2-Methylpiperidin
Übersicht
Beschreibung
(S)-(+)-N-(Boc)-2-methylpiperidine is a chiral compound commonly used in organic synthesis. The term “Boc” refers to the tert-butyloxycarbonyl group, which is a protecting group for amines. This compound is particularly significant in the synthesis of peptides and other complex organic molecules due to its ability to protect the amine group during various chemical reactions.
Wissenschaftliche Forschungsanwendungen
(S)-(+)-N-(Boc)-2-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-N-(Boc)-2-methylpiperidine typically involves the protection of the amine group in 2-methylpiperidine using di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the by-products formed during the reaction .
Industrial Production Methods
In industrial settings, the synthesis of (S)-(+)-N-(Boc)-2-methylpiperidine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(+)-N-(Boc)-2-methylpiperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.
Substitution: Reagents such as di-tert-butyl dicarbonate (Boc2O) and bases like triethylamine are used for the protection of the amine group.
Major Products Formed
The major products formed from these reactions include the deprotected amine, various oxidation products, and substituted derivatives of (S)-(+)-N-(Boc)-2-methylpiperidine .
Wirkmechanismus
The mechanism of action of (S)-(+)-N-(Boc)-2-methylpiperidine primarily involves the protection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. The protection is achieved through the formation of a carbamate linkage, which can be cleaved under acidic conditions to regenerate the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-(+)-N-(Cbz)-2-methylpiperidine: Uses the carbobenzoxy (Cbz) protecting group, which is stable under acidic conditions but can be removed by catalytic hydrogenation.
(S)-(+)-N-(Fmoc)-2-methylpiperidine: Uses the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which can be removed under basic conditions.
Uniqueness
(S)-(+)-N-(Boc)-2-methylpiperidine is unique due to the stability and ease of removal of the Boc protecting group. The tert-butyl carbocation formed during deprotection is highly stable, making the removal process efficient and straightforward . This property makes the Boc group particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required .
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-9-7-5-6-8-12(9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJKRRZIUOQEFW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452135 | |
| Record name | (S)-(+)-N-(Boc)-2-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183903-99-3 | |
| Record name | (S)-(+)-N-(Boc)-2-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(+)-N-(Boc)-2-methylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing (S)-(+)-N-(Boc)-2-methylpiperidine?
A1: (S)-(+)-N-(Boc)-2-methylpiperidine and its enantiomer are valuable chiral building blocks in organic synthesis. [, ] This means they are important starting materials for creating more complex molecules, especially in pharmaceutical research where specific stereoisomers are often required for desired biological activity.
Q2: Why were the synthesis methods described in the papers considered "practical"?
A2: While the abstracts don't provide specific details on the synthesis methods, they highlight the practicality of the approaches. [, ] This typically implies that the methods are efficient, use readily available starting materials, and are amenable to scale-up for larger-scale production.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
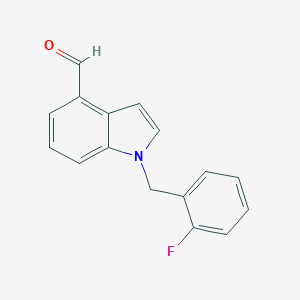
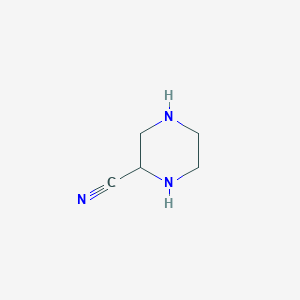
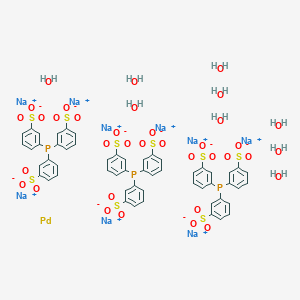

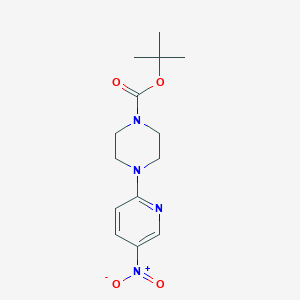
![10-Azatricyclo[5.2.1.04,10]decane](/img/structure/B67478.png)
![5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B67482.png)
![3-[(3-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B67484.png)
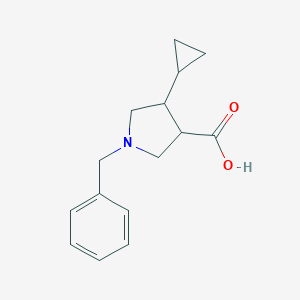
![4-[(1R,2R)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile](/img/structure/B67488.png)
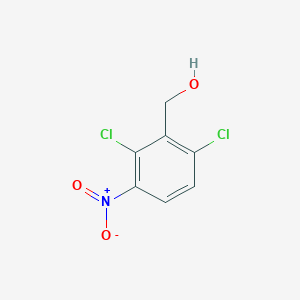
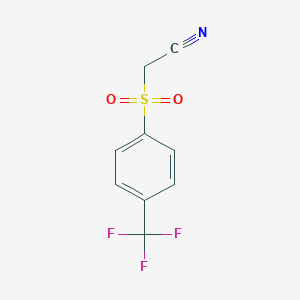
![[2,2'-Bipyridin]-6-amine](/img/structure/B67492.png)
